molecular formula C14H23NO4 B8721825 3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol

3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol

Cat. No. B8721825
M. Wt: 269.34 g/mol
InChI Key: DPSRMDDQJBHPMR-UHFFFAOYSA-N
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Patent
US04567276

Procedure details

A solution of 3-(3,4-dimethoxyphenyl)-2-propylamine (20.0 g., 0.10 m.) in isopropanol (20 ml.) is heated to 50° C. while a solution of glycidol (5.0 g., 0.067 m.) in isopropanol (5 ml.) is added over 15 minutes. The mixture is stirred at 50° C. for 0.5 hours and then at 70° C. for 16 hours. The solvent is concentrated under reduced pressure and the residue is chromatographed on silica gel, eluting with 10% MeOH--CHCl3 saturated with NH3 to yield (I) weighing 14.37 g. (80%).
Name
3-(3,4-dimethoxyphenyl)-2-propylamine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH:12]([NH2:14])[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH2:15]1[O:17][CH:16]1[CH2:18][OH:19]>C(O)(C)C>[NH3:14].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH:12]([NH:14][CH2:15][CH:16]([OH:17])[CH2:18][OH:19])[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
3-(3,4-dimethoxyphenyl)-2-propylamine
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(C)N
Name
Quantity
5 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 50° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
at 70° C. for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 10% MeOH

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(C)NCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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